Regioisomeric Identity: 3-Fluoro vs. 2-Fluoro and 4-Fluoro Benzoyl Substitution in the Indole-3-Carboxamide Series
The target compound bears a 3-fluorobenzoyl (meta-fluoro) moiety, distinguishing it from the 2-fluorobenzoyl (ortho-fluoro, CAS 1144436-52-1) and 4-fluorobenzoyl (para-fluoro, CAS 1144464-95-8) regioisomers . All three compounds share the identical molecular formula (C19H18FN3O2) and molecular weight (339.4 g/mol) . The 3-fluoro substituent occupies the meta position relative to the carbonyl group, positioning the fluorine atom at a distinct spatial vector that alters the local electrostatic potential and steric environment around the amide bond compared to the ortho or para analogs . In kinase inhibitor SAR, meta-fluoro substitution on aryl rings has been associated with modulated metabolic stability and altered hydrogen bond acceptor geometry relative to para-fluoro substitution [1].
| Evidence Dimension | Fluorine substitution position on benzoyl ring |
|---|---|
| Target Compound Data | 3-Fluoro (meta) benzoyl substitution; CAS 1144440-60-7; SMILES: Cn1cc(C(=O)NCCNC(=O)c2cccc(F)c2)c2ccccc21; MW 339.4 g/mol |
| Comparator Or Baseline | 2-Fluoro (ortho) analog: CAS 1144436-52-1; SMILES: Cn1cc(C(=O)NCCNC(=O)c2ccccc2F)c2ccccc21; MW 339.4 g/mol. 4-Fluoro (para) analog: CAS 1144464-95-8; SMILES: Cn1cc(C(=O)NCCNC(=O)c2ccc(F)cc2)c2ccccc21; MW 339.4 g/mol |
| Quantified Difference | Positional isomerism: 3-fluoro (meta) vs 2-fluoro (ortho) vs 4-fluoro (para); molecular formula and molecular weight are identical across all three regioisomers; no quantitative bioactivity data available for direct comparison |
| Conditions | Structural identity confirmed by CAS registry numbers and SMILES notation from authoritative chemical databases ; no head-to-head pharmacological assay data identified in the public domain |
Why This Matters
The fluorine substitution position can critically influence target binding affinity, selectivity, and metabolic stability; procurement of the correct 3-fluoro regioisomer is essential for reproducible SAR studies and avoids confounding results from isomeric impurities.
- [1] SmithKline Beecham Corporation. Indole Derivatives and Use Thereof as Kinase Inhibitors in Particular IKK2 Inhibitors. US Patent US20080269200A1, 2008. View Source
